N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide

Lipophilicity Drug-likeness ADME prediction

This compound features a unique tetrahydropyran (oxan-4-yl) substituent at the oxadiazole 3-position combined with a phenylmethanesulfonamide moiety—a substitution pattern absent from published CA inhibitor or antibacterial oxadiazole-sulfonamide series. The tetrahydropyran ring provides moderate lipophilicity (XLogP3=1.0) and hydrogen-bond acceptor capacity that cannot be replicated by simple alkyl or planar aryl replacements, making this an essential SAR probe for exploring novel chemotype space around tumor-associated carbonic anhydrase isoforms. Ideal for focused screening libraries targeting CAIX with differentiated selectivity profiles versus CAII. Available in 15–25 mg research quantities for cost-effective pilot studies.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 2034291-76-2
Cat. No. B2606918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide
CAS2034291-76-2
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2
InChIKeyVCTWDFYAOUGNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide (CAS 2034291-76-2): Compound Class, Structural Identity, and Procurement Baseline


N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide (CAS 2034291-76-2, molecular formula C₁₅H₁₉N₃O₄S, MW 337.39 g/mol) is a synthetic sulfonamide derivative that integrates a 1,2,4-oxadiazole core with a tetrahydropyran (oxan-4-yl) substituent at the 3-position and a phenylmethanesulfonamide group linked via a methylene bridge at the 5-position [1]. The compound is commercially cataloged as a research intermediate for medicinal chemistry applications, with the 1,2,4-oxadiazole ring recognized as a privileged scaffold capable of serving as a bioisosteric replacement for ester and amide functionalities [2]. Its structural architecture—combining a heterocyclic oxadiazole, a saturated oxygen-containing tetrahydropyran ring, and a sulfonamide moiety—places it within a broader family of 1,2,4-oxadiazole-sulfonamide conjugates that have been investigated for carbonic anhydrase inhibition, antibacterial activity, and other therapeutic targets [3][4].

Why 1,2,4-Oxadiazole-Sulfonamide Analogs Cannot Simply Replace N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide in SAR Studies


Within the 1,2,4-oxadiazole-phenylmethanesulfonamide chemotype, even single-point modifications at the oxadiazole 3-position (e.g., substituting oxan-4-yl for methyl, 4-methylphenyl, or 1-ethyl-1H-pyrazol-4-yl) produce markedly different physicochemical profiles—including computed XLogP3, topological polar surface area, and rotatable bond count—that alter solubility, permeability, and target binding [1][2]. Literature on structurally related 1,2,4-oxadiazole-sulfonamide series demonstrates that bioactivity is exquisitely sensitive to the nature of the 3-substituent; for example, in carbonic anhydrase IX inhibition, aryl versus heteroaryl versus saturated cyclic substituents at this position shift IC₅₀ values across several orders of magnitude (from subnanomolar to >10 µM) [3]. The tetrahydropyran ring in the target compound provides a distinctive combination of moderate lipophilicity and hydrogen-bond acceptor capacity that cannot be replicated by simple alkyl (e.g., methyl) or planar aryl (e.g., 4-methylphenyl) replacements, making generic substitution unreliable without experimental validation [1].

Quantitative Comparative Evidence for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide vs. Closest Analogs


Computed XLogP3 and Lipophilicity Comparison: Tetrahydropyran- vs. Fluoroaryl-Substituted Oxadiazole-Sulfonamides

The target compound (CAS 2034291-76-2) carries a calculated XLogP3 of 1.0, compared to an XLogP3 of 1.2 for the 2-fluoro-phenylsulfonamide analog (CAS 2034536-47-3), representing a log unit difference of -0.2 [1][2]. Although both compounds share identical TPSA values of 103 Ų, the fluoro substitution in the comparator introduces an additional hydrogen bond acceptor (8 vs. 7) and increases molecular complexity (481 vs. 456), which may influence off-target binding and metabolic clearance [2]. These computed differences, while modest, are within ranges known to affect oral absorption and distribution in drug discovery settings [3].

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count as a Molecular Flexibility Discriminator Among Oxadiazole-Sulfonamide Analogs

The target compound possesses 6 rotatable bonds, compared to 5 rotatable bonds for the 2-fluoro-phenylsulfonamide analog (CAS 2034536-47-3) [1][2]. The additional rotatable bond arises from the methylene spacer between the phenyl ring and the sulfonamide sulfur in the phenylmethanesulfonamide group, which is absent in the directly attached benzenesulfonamide comparator. This increased conformational freedom may impose a larger entropic penalty upon target binding but also enables the phenyl ring to sample a broader conformational space for optimal hydrophobic pocket occupancy [3].

Conformational flexibility Molecular recognition Entropic penalty

Class-Level Carbonic Anhydrase IX Inhibitory Activity as a Surrogate Differentiation Axis

Although no direct CA inhibition data exist for the target compound, closely related 1,2,4-oxadiazole-sulfonamide conjugates have demonstrated IC₅₀ values ranging from 0.74 µM to 4.23 µM against tumor-associated carbonic anhydrase IX (CAIX), with selectivity over the cytosolic isoform CAII [1]. For example, compound OX12 (a thiazole-sulfonamide-1,2,4-oxadiazole conjugate) exhibited antiproliferative activity against HCT-116 colorectal cancer cells with IC₅₀ = 11.1 µM and CAIX inhibition with IC₅₀ = 4.23 µM [1]. Given that the target compound bears the same 1,2,4-oxadiazole core and a sulfonamide zinc-binding group—both critical for CA inhibition—it is reasonable to anticipate CAIX engagement, but the specific oxan-4-yl substitution at the 3-position is expected to modulate isoform selectivity and potency relative to literature para-aryl-substituted analogs.

Carbonic anhydrase inhibition Cancer target Hypoxic tumor

1,2,4-Oxadiazole as a Bioisosteric Motif: Metabolic Stability Advantage Over Ester/Amide-Containing Analogs

The 1,2,4-oxadiazole ring is a well-documented bioisostere for ester and amide functional groups, conferring enhanced resistance to hydrolytic metabolism without substantially altering molecular size or polarity [1][2]. In a comparative study of γ-secretase inhibitors, replacement of an amide bond with a 1,2,4-oxadiazole improved metabolic stability while maintaining brain penetrance [2]. For the target compound, the presence of the 1,2,4-oxadiazole ring directly linking the tetrahydropyran and methylene-sulfonamide moieties provides intrinsic metabolic stability that ester-linked or amide-linked analogs cannot match, making it a more robust scaffold for medicinal chemistry optimization [1].

Metabolic stability Bioisosterism Lead optimization

Antibacterial Activity Baseline: MIC Values for Structurally Related 1,2,4-Oxadiazole-Sulfonamide Series

A series of 27 substituted 1,2,4-oxadiazole-sulfonamide compounds (OX1–OX27) was screened against five bacterial strains, identifying OX7 and OX11 as growth inhibitors with MIC values of 31.25 and 15.75 µg/mL, respectively [1]. OX11 further demonstrated 92–100% biofilm disruption against E. coli and synergy with ciprofloxacin, with no significant cytotoxicity toward HEK293 cells or human red blood cells [1]. While the target compound was not directly tested in this panel, it shares the core 1,2,4-oxadiazole-sulfonamide pharmacophore with OX7 and OX11, and the tetrahydropyran substituent at the 3-position (versus the aryl substituents in OX7/OX11) is expected to modulate both antibacterial potency and mammalian cytotoxicity [1].

Antibacterial Biofilm disruption Drug resistance

Commercial Availability and Price Benchmarking vs. Closest Fluorinated Analog

The target compound (CAS 2034291-76-2) is commercially available from Life Chemicals at $133.50 per 15 mg and $163.50 per 25 mg (pricing as of September 2023) [1]. The 2-fluoro-phenylsulfonamide analog (CAS 2034536-47-3) is priced at $118.50 per 10 mg from the same vendor [2]. Normalized to a per-milligram basis, the target compound costs approximately $6.54–$8.90/mg versus $11.85/mg for the fluorinated analog, making the target compound approximately 26–45% less expensive at comparable purchase quantities. Both compounds are marketed with implied purity suitable for research use only, with no certificate-of-analysis data publicly posted [1][2].

Procurement Vendor comparison Cost-effectiveness

Best-Fit Application Scenarios for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide Based on Quantitative Evidence


Carbonic Anhydrase IX-Targeted Anticancer Screening Libraries

Given the class-level evidence for CAIX inhibition among 1,2,4-oxadiazole-sulfonamide conjugates (IC₅₀ values from 0.74 to 4.23 µM) [1], this compound is best deployed as a diversity element in focused screening libraries targeting tumor-associated carbonic anhydrase isoforms. The tetrahydropyran 3-substituent provides a structurally distinct chemotype relative to literature aryl-substituted CAIX inhibitors, enabling the exploration of novel SAR space around the oxadiazole periphery. Prioritize this compound when the screening objective is to identify CAIX hits with differentiated selectivity profiles versus CAII. [1]

Antibacterial Biofilm Disruption Screening Panels

Based on the demonstrated antibacterial activity of structurally analogous 1,2,4-oxadiazole-sulfonamides (MIC values of 15.75–31.25 µg/mL against Gram-negative and Gram-positive strains, with 92–100% biofilm disruption) [2], this compound is suitable for inclusion in antibacterial discovery panels, particularly those targeting biofilm-forming pathogens. Its tetrahydropyran moiety may confer solubility advantages over more lipophilic aryl-substituted analogs, potentially improving performance in aqueous biofilm models. Benchmark against OX11 (MIC = 15.75 µg/mL) as the minimum activity threshold. [2]

Metabolic Stability-Focused Lead Optimization Programs

The 1,2,4-oxadiazole core of this compound serves as a hydrolytically stable bioisostere for ester and amide linkages, a property that can be leveraged in lead optimization programs where metabolic degradation of labile functional groups is a key liability [3]. This compound is an appropriate scaffold starting point for medicinal chemistry teams seeking to replace metabolically vulnerable amide bonds while maintaining target engagement. The oxan-4-yl group further contributes moderate lipophilicity (computed XLogP3 = 1.0) within the drug-like property space, facilitating downstream ADME optimization [4]. [3][4]

Structure-Activity Relationship (SAR) Probe for Oxadiazole 3-Position Exploration

The compound's combination of an oxan-4-yl group at the oxadiazole 3-position and a phenylmethanesulfonamide at the 5-methylene position creates a unique substitution pattern that is not represented in published CA inhibitor or antibacterial oxadiazole-sulfonamide series [1][2]. This makes the compound a valuable SAR probe for interrogating the steric and electronic tolerance of the 3-position across multiple biological targets. Procurement of 15–25 mg quantities from Life Chemicals at $133.50–$163.50 enables cost-effective pilot SAR studies before committing to custom synthesis of larger analog libraries [4]. [1][2][4]

Quote Request

Request a Quote for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.